molecular formula C7H7NO2 B13439436 2-Hydroxybenzamide-D3

2-Hydroxybenzamide-D3

Cat. No.: B13439436
M. Wt: 140.15 g/mol
InChI Key: SKZKKFZAGNVIMN-ZRLBSURWSA-N
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Description

2-Hydroxybenzamide-D3 is a deuterated form of 2-hydroxybenzamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzamide-D3 typically involves the deuteration of 2-hydroxybenzamide. One common method is to start with salicylamide, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the deuteration of salicylamide. This process is optimized to ensure high yield and purity, often involving the use of specialized equipment to handle deuterated reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzamide-D3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxybenzamide-D3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the synthesis of other deuterated compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzamide-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter its binding affinity and reaction kinetics, leading to unique biological and chemical effects. These effects are often studied to understand the role of hydrogen bonding and isotope effects in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: The non-deuterated form, which has different reaction kinetics and stability.

    Salicylamide: A precursor in the synthesis of 2-Hydroxybenzamide-D3.

    Hydroxybenzamide Derivatives: Various derivatives with different functional groups and properties.

Uniqueness

This compound is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

140.15 g/mol

IUPAC Name

N,N-dideuterio-2-deuteriooxybenzamide

InChI

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3

InChI Key

SKZKKFZAGNVIMN-ZRLBSURWSA-N

Isomeric SMILES

[2H]N([2H])C(=O)C1=CC=CC=C1O[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)O

Origin of Product

United States

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